H-Arg-Gly-D-Asp-OH.TFA, also known as H-Arginine-Glycine-D-Aspartic Acid Trifluoroacetate, is a synthetic tripeptide that plays a significant role in biochemistry and molecular biology. It is composed of three amino acids: Arginine, Glycine, and D-Aspartic Acid. This compound is recognized for its ability to influence cell adhesion and signaling processes, particularly through its interaction with integrins, which are vital for cellular communication and attachment.
The compound can be synthesized in laboratories using established peptide synthesis techniques, particularly solid-phase peptide synthesis. It is commercially available from various suppliers, including BenchChem and Sigma-Aldrich, which provide detailed specifications and purity information.
H-Arg-Gly-D-Asp-OH.TFA is classified as a peptide and falls under the category of bioactive compounds. Its specific sequence of amino acids allows it to mimic natural ligands that bind to integrin receptors on cell surfaces.
The synthesis of H-Arg-Gly-D-Asp-OH.TFA typically employs solid-phase peptide synthesis (SPPS). This method is advantageous for its efficiency in assembling peptides by sequentially adding protected amino acids to a growing chain anchored to a solid resin.
Technical Details:
The molecular formula of H-Arg-Gly-D-Asp-OH is , with a molecular weight of approximately 346.34 g/mol. The structure consists of three amino acid residues linked by peptide bonds, where D-Aspartic Acid contributes to the unique properties of this tripeptide.
Data:
H-Arg-Gly-D-Asp-OH can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for H-Arg-Gly-D-Asp-OH primarily involves its binding to integrin receptors on cell membranes. This interaction triggers a cascade of intracellular signaling pathways that promote cellular adhesion, migration, and proliferation.
Process:
H-Arg-Gly-D-Asp-OH.TFA has numerous scientific applications:
The Arg-Gly-Asp (RGD) motif serves as a universal recognition sequence for integrin receptors, enabling cellular adhesion to extracellular matrix proteins like fibronectin, vitronectin, and fibrinogen. First identified by Pierschbacher and Ruoslahti in 1984, the RGD sequence—particularly within fibronectin—was shown to mediate fibroblast attachment and inhibit fibronectin binding to platelets [2]. This discovery catalyzed decades of research into RGD-based peptides as targeted therapeutics and diagnostic agents. The tripeptide core has been structurally diversified to enhance receptor specificity, proteolytic stability, and pharmacokinetics. Among these derivatives, H-Arg-Gly-D-Asp-OH (containing a D-aspartic acid residue) represents a stereochemically modified analogue designed to resist enzymatic degradation while maintaining integrin-binding capabilities. Its formulation as a trifluoroacetic acid (TFA) salt further addresses stability and solubility challenges inherent in peptide pharmaceuticals [2] [9].
The RGD motif emerged as a central mediator of cell adhesion through seminal work demonstrating that synthetic RGDS peptides competitively inhibited fibronectin binding to cell surfaces. Key findings established that:
This foundational work enabled the engineering of RGD analogues for biomedical applications. Cyclization (e.g., c(RGDyK)) and D-amino acid substitutions (e.g., D-Asp) became key strategies to enhance proteolytic resistance and binding affinity. For instance, cyclic RGD peptides conjugated to polyethylene glycol (PEG) and radiolabeled with ⁶⁴Cu enabled positron emission tomography (PET) imaging of tumor αvβ3-integrin expression in glioblastoma models [10].
Table 1: Evolution of RGD Peptide Design for Biomedical Applications
| Peptide Sequence | Modification | Primary Application | Key Advantage |
|---|---|---|---|
| H-Arg-Gly-Asp-Ser-OH (RGDS) | Linear tetrapeptide | Fibronectin binding inhibition | Identified minimal functional motif |
| c(RGDyK) | Cyclization via Lys-Asp bond | Tumor αvβ3-integrin targeting | Enhanced receptor affinity & stability |
| H-Arg-Gly-D-Asp-OH | D-amino acid substitution | Protease-resistant integrin ligand | Reduced enzymatic cleavage |
| c(RGDyK)-PEG-DOTA | PEG spacer + chelator | ⁶⁴Cu PET imaging | Improved pharmacokinetics & contrast |
Stereochemical alterations in peptides—particularly D-amino acid substitutions—critically influence receptor binding kinetics, conformational stability, and metabolic resistance. In H-Arg-Gly-D-Asp-OH, the inversion of aspartic acid’s α-carbon chirality (from L- to D-configuration) yields two primary effects:
However, stereochemical changes carry trade-offs:
Thus, H-Arg-Gly-D-Asp-OH represents a balanced design: the single D-residue enhances stability without compromising the critical Arg-Asp pharmacophore.
Trifluoroacetic acid (TFA) serves as the predominant counterion in synthetic peptide salts like H-Arg-Gly-D-Asp-OH.TFA due to its role in purification and stabilization. During peptide synthesis (e.g., Fmoc-SPPS), TFA is essential for:
However, residual TFA poses challenges:
Table 2: Impact of TFA on Peptide Properties and Function
| Parameter | Effect of TFA | Mitigation Strategy |
|---|---|---|
| Solubility | Enhances via ion-pairing with basic residues | Critical for hydrophobic peptides |
| Purification | Improves RP-HPLC resolution due to ion suppression | Standard in peptide manufacturing |
| Cell-Based Assays | Modulates cell growth & receptor activity at low concentrations | Dialysis or lyophilization to remove TFA |
| Immunogenicity | May trifluoroacetylate proteins, provoking antibodies | TFA-free formulations for in vivo use |
To minimize TFA-related artifacts, strategies include:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1